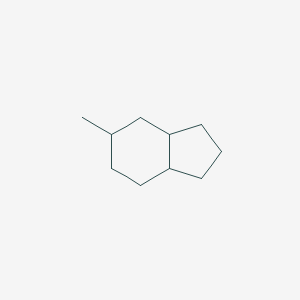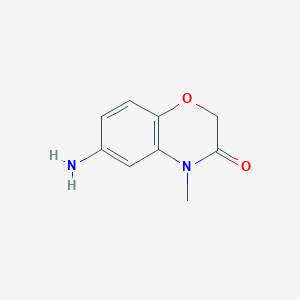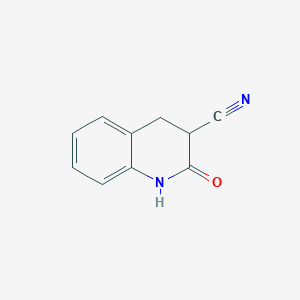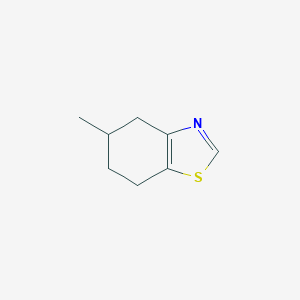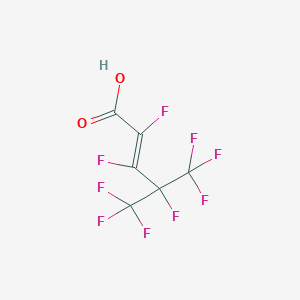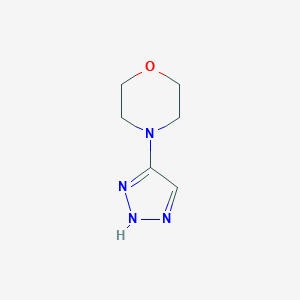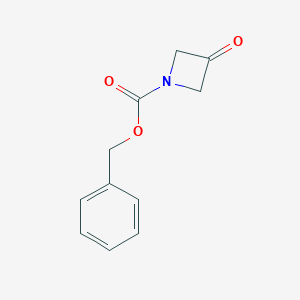
Benzyl 3-oxoazetidine-1-carboxylate
概要
説明
Benzyl 3-oxoazetidine-1-carboxylate, also known as BOC-Azetidine-3-carboxylic acid, is a cyclic organic compound with the molecular formula C9H11NO2. BOC-Azetidine-3-carboxylic acid is a white crystalline solid and is soluble in water, ethanol, and methanol. BOC-Azetidine-3-carboxylic acid is a versatile building block for the synthesis of various heterocyclic compounds and is used in many areas of research, including organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Proteomics Research
Benzyl 3-oxoazetidine-1-carboxylate is utilized in proteomics research as a biochemical tool. It aids in the study of proteomes, which are the entire set of proteins produced or modified by an organism. This compound is particularly useful in the identification and quantification of proteins, as well as the analysis of their functions and structures .
Organic Synthesis
In the realm of organic synthesis , this compound serves as a building block for creating various heterocyclic compounds. Its structure allows for the synthesis of complex molecules that can be used in the development of new pharmaceuticals and materials .
Pharmacology
Benzyl 3-oxoazetidine-1-carboxylate plays a significant role in pharmacological research . It is involved in the synthesis of potential therapeutic agents and the exploration of their bioactivity. This includes the development of drugs with anti-inflammatory, anticancer, or antibiotic properties .
Biochemical Applications
In biochemistry , Benzyl 3-oxoazetidine-1-carboxylate is employed for its biochemical properties. It is used in enzymatic reactions and studies related to metabolic pathways. Researchers leverage this compound to understand biochemical processes and interactions at a molecular level .
Chemical Engineering
This compound is also important in chemical engineering , particularly in process design and development. It is used to optimize reactions and processes for the large-scale production of chemicals. Engineers study its behavior under different conditions to improve efficiency and yield.
Medicinal Chemistry
Lastly, in medicinal chemistry , Benzyl 3-oxoazetidine-1-carboxylate is crucial for the design and synthesis of new drugs. It is used to create compounds with specific pharmacological effects, and its role in drug discovery is invaluable. Researchers use it to develop compounds with better efficacy, safety, and bioavailability .
将来の方向性
特性
IUPAC Name |
benzyl 3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMTGKGDOAYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442743 | |
| Record name | Benzyl 3-oxoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-oxoazetidine-1-carboxylate | |
CAS RN |
105258-93-3 | |
| Record name | Benzyl 3-oxoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azetidin-3-one, N-CBZ protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

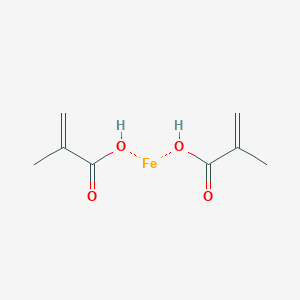
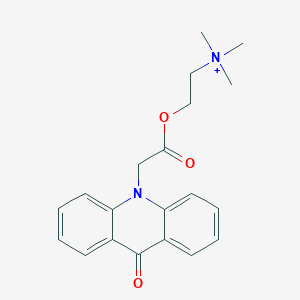

![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
